molecular formula C19H19N3O4 B14977740 2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B14977740
M. Wt: 353.4 g/mol
InChI Key: PTMYCELJYSAUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound with the molecular formula C17H19NO3 This compound is known for its unique structure, which includes a phenoxy group, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached via a similar nucleophilic substitution reaction, using a propoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(4-phenoxyphenyl)acetamide
  • N-(5-nitro-2-propoxyphenyl)-acetamide
  • 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

Uniqueness

2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups and the presence of the oxadiazole ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the oxadiazole ring can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-phenoxy-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-2-12-24-16-10-8-14(9-11-16)18-21-19(22-26-18)20-17(23)13-25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,22,23)

InChI Key

PTMYCELJYSAUCA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.